molecular formula C9H9BrN2 B8761226 3-Bromo-2-ethyl-imidazo[1,2-a]pyridine

3-Bromo-2-ethyl-imidazo[1,2-a]pyridine

Cat. No.: B8761226
M. Wt: 225.08 g/mol
InChI Key: YKRSPYRGSQJAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-ethyl-imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-2-ethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-2-7-9(10)12-6-4-3-5-8(12)11-7/h3-6H,2H2,1H3

InChI Key

YKRSPYRGSQJAFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC=CC2=N1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-ethyl-imidazo[1,2-a]pyridine (2.17 g, 14.9 mmol) in ethanol (25 mL) was added bromine (2.0 g, 12.5 mmol) in water (5 mL) dropwise at rt. After stirring at rt for 4 h, ethanol was evaporated under reduced pressure. The residue was basified with aqueous sodium bicarbonate and extracted with methylene chloride (3×). The organic phase was washed with brine and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography eluting with 20% ethyl acetate in hexanes, followed by 50% ethyl acetate in hexanes afforded the title compound (1.88 g) as a viscous oil.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-ethyl-imidazo[1,2-a]pyridine (2.17 g, 14.9 mmol) in ethanol (25 mL) was added bromine (2.0 g, 12.5 mmol) in water (5 mL) dropwise at rt. After stirring at rt for 4h, ethanol was evaporated under reduced pressure. The residue was basified with aqueous sodium bicarbonate and extracted with methylene chloride (3×). The organic phase was washed with brine and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography eluting with 20 % ethyl acetate in hexanes, followed by 50% ethyl acetate in hexanes afforded the title compound (1.88 g) as a viscous oil.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
4h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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